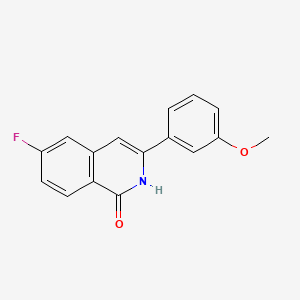
Tubulin inhibitor 16
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tubulin inhibitor 16 is a compound that targets the tubulin protein, which is a key component of the microtubule network within cells. Microtubules play a crucial role in cell division, intracellular transport, and maintaining cell shape. Tubulin inhibitors, such as this compound, are of significant interest in cancer research due to their ability to disrupt microtubule dynamics, thereby inhibiting cell division and inducing apoptosis in cancer cells .
Vorbereitungsmethoden
The synthesis of Tubulin inhibitor 16 involves several steps, including the preparation of key intermediates and the final coupling reactions. The synthetic routes typically involve:
Preparation of Intermediates: This may include the formation of specific aromatic or heterocyclic compounds through reactions such as nitration, reduction, and halogenation.
Coupling Reactions: The final step often involves coupling the prepared intermediates using reagents like palladium catalysts under specific conditions to form the desired tubulin inhibitor
Industrial production methods for this compound would likely involve scaling up these synthetic routes while ensuring the purity and yield of the final product. This may include optimizing reaction conditions, using continuous flow reactors, and employing purification techniques such as crystallization and chromatography .
Analyse Chemischer Reaktionen
Tubulin inhibitor 16 undergoes various chemical reactions, including:
Oxidation: This reaction can be used to introduce or modify functional groups on the compound.
Reduction: Reduction reactions may be employed to convert nitro groups to amines or to reduce other functional groups.
Substitution: Halogenation and other substitution reactions are common in the modification of this compound to enhance its activity or alter its pharmacokinetic properties
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenating agents like bromine. The major products formed from these reactions depend on the specific functional groups being modified .
Wissenschaftliche Forschungsanwendungen
Tubulin inhibitor 16 has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study microtubule dynamics and to develop new synthetic methodologies for tubulin inhibitors.
Biology: Researchers use this compound to investigate the role of microtubules in cell division, intracellular transport, and other cellular processes.
Medicine: this compound is of particular interest in cancer research due to its ability to inhibit cell division and induce apoptosis in cancer cells. .
Industry: The compound is used in the development of new anticancer drugs and in the production of tubulin-targeting agents for various therapeutic applications
Wirkmechanismus
Tubulin inhibitor 16 exerts its effects by binding to the colchicine binding site on the tubulin protein. This binding prevents tubulin from polymerizing into microtubules, thereby disrupting the microtubule network within the cell. As a result, cell division is inhibited, leading to cell cycle arrest and apoptosis. The molecular targets and pathways involved include the inhibition of microtubule assembly and the activation of apoptotic pathways .
Vergleich Mit ähnlichen Verbindungen
Tubulin inhibitor 16 can be compared with other tubulin inhibitors such as:
Colchicine: Like this compound, colchicine binds to the colchicine binding site on tubulin and inhibits microtubule polymerization. this compound may have different pharmacokinetic properties and potency.
Vinblastine: This compound binds to a different site on tubulin and promotes microtubule depolymerization. It is widely used in cancer therapy but has a different mechanism of action compared to this compound.
Paclitaxel: Unlike this compound, paclitaxel stabilizes microtubules and prevents their depolymerization.
The uniqueness of this compound lies in its specific binding to the colchicine site and its potential for development into a new class of anticancer agents with distinct pharmacological properties .
Eigenschaften
Molekularformel |
C16H12FNO2 |
|---|---|
Molekulargewicht |
269.27 g/mol |
IUPAC-Name |
6-fluoro-3-(3-methoxyphenyl)-2H-isoquinolin-1-one |
InChI |
InChI=1S/C16H12FNO2/c1-20-13-4-2-3-10(8-13)15-9-11-7-12(17)5-6-14(11)16(19)18-15/h2-9H,1H3,(H,18,19) |
InChI-Schlüssel |
HZIKMGXAFFAFJD-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC(=C1)C2=CC3=C(C=CC(=C3)F)C(=O)N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



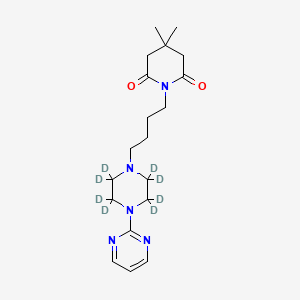
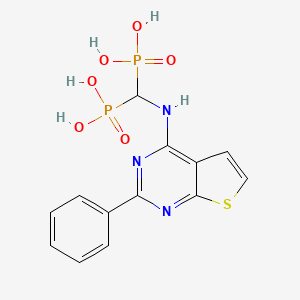

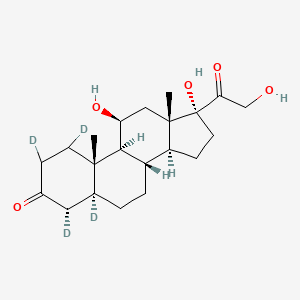
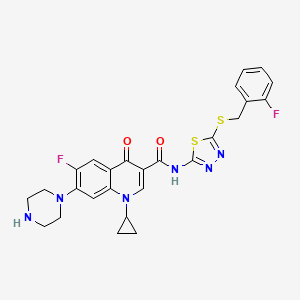
![(6S)-5,5-dideuterio-6-[dideuterio-[4-(trifluoromethoxy)phenyl]methoxy]-2-nitro-6,7-dihydroimidazo[2,1-b][1,3]oxazine](/img/structure/B15143092.png)

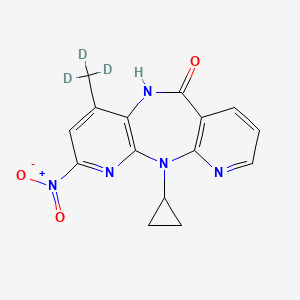

![4-[1-Hydroxy-1-(methylethyl-d6)]-2-isobutyl-1H-imidazole-5-carboxylic Acid Ethyl Ester](/img/structure/B15143108.png)

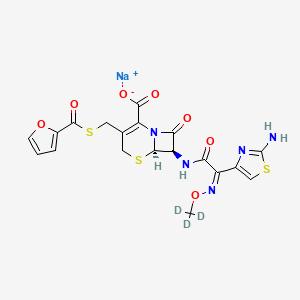
![1-[2,4-Dihydroxy-6-[(2-hydroxyphenyl)methyl]-3-methoxyphenyl]-3-phenylpropan-1-one](/img/structure/B15143120.png)
